molecular formula C11H21NO B3024956 4-(Cyclohexyloxy)piperidine CAS No. 303975-02-2

4-(Cyclohexyloxy)piperidine

Cat. No.: B3024956
CAS No.: 303975-02-2
M. Wt: 183.29 g/mol
InChI Key: UUKHAODJZMXSOX-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)piperidine is a piperidine derivative substituted with a cyclohexyloxy group at the 4-position. Its structural features make it a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeting agents. For instance, derivatives like trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]benzoic acid (t-AUCB) are potent soluble epoxide hydrolase (sEH-H) inhibitors, where the cyclohexyloxy group enhances metabolic stability by replacing flexible alkyl chains .

Properties

IUPAC Name

4-cyclohexyloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHAODJZMXSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303975-02-2
Record name 4-(cyclohexyloxy)piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)piperidine typically involves the reaction of piperidine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where piperidine reacts with cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: Industrial production of 4-(Cyclohexyloxy)piperidine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a precursor in the development of drugs targeting neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Piperidine Derivatives with Varied Substituents

Piperidine derivatives are widely explored for their biological and chemical properties. Key comparisons include:

Compound Substituent Key Properties Applications
4-(Cyclohexyloxy)piperidine Cyclohexyloxy Enhanced metabolic stability, steric bulk Enzyme inhibitors (e.g., sEH-H), receptor agonists
4-(4-Fluorophenyl)-4-hydroxypiperidine 4-Fluorophenyl, hydroxyl Improved binding affinity via fluorinated aryl group Pharmaceutical intermediates
4-Aminopiperidine Amino group Higher basicity, CO₂ absorption capacity (0.25 mol/L) Solvents for CO₂ capture
N-Cyclohexyl-4-piperidone Cyclohexyl, ketone Conformational rigidity for drug design Synthetic intermediates

Key Insights :

  • The cyclohexyloxy group in 4-(cyclohexyloxy)piperidine provides steric hindrance, improving metabolic stability compared to smaller substituents like amino or methyl groups .
  • Fluorinated analogs (e.g., 4-(4-trifluoromethoxy-phenyl)-piperidine) exhibit electron-withdrawing effects, enhancing receptor binding but posing specific safety concerns due to fluorinated groups .

Solubility and Absorption Properties

In CO₂ absorption studies, substituents significantly influence performance:

Compound Substituent Absorption Capacity (mol/L) Regeneration Efficiency
Piperidine None 0.5 Moderate
4-Aminopiperidine Amino 0.25 High
2-Methylpiperidine Methyl 0.5 Low

The cyclohexyloxy group’s hydrophobicity likely reduces aqueous solubility compared to amino-substituted analogs but improves lipid membrane permeability in drug delivery .

Biological Activity

4-(Cyclohexyloxy)piperidine is a heterocyclic compound derived from piperidine, notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Target Interactions
4-(Cyclohexyloxy)piperidine is believed to interact with various biological targets, particularly within the central nervous system and microbial systems. The compound may modulate neurotransmitter systems by acting on muscarinic receptors, which are crucial for cognitive functions and memory enhancement. Additionally, it has been shown to influence the olfactory systems in insects, disrupting their ability to recognize host cues, which could have implications in pest control strategies.

Biochemical Pathways
The compound affects several biochemical pathways. For instance, it can alter enzyme activities related to neurotransmission and inflammation. Studies indicate that piperidine derivatives can inhibit enzymes like acetylcholinesterase, potentially enhancing cognitive functions in models of Alzheimer's disease. Furthermore, its derivatives have shown promise in antimicrobial activities by targeting bacterial cell membranes and metabolic pathways .

Pharmacological Properties

Antimicrobial Activity
Research has demonstrated that 4-(Cyclohexyloxy)piperidine exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effective minimum inhibitory concentrations (MICs) that suggest potential as a new class of antibiotics. The compound's ability to disrupt microbial cell functions makes it a candidate for further development in treating infections.

Cognitive Enhancement
In neurological studies, 4-(Cyclohexyloxy)piperidine has been evaluated for its cognitive-enhancing effects. It has been noted for its potential to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter associated with memory and learning. This activity suggests possible applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Effectiveness Research Findings
AntimicrobialHighEffective against multiple bacterial strains; MIC values reported.
Cognitive EnhancementModerateInhibits acetylcholinesterase; improves memory in animal models.
InsecticidalHighDisrupts olfactory recognition in insects.
Anticancer PotentialPromisingExhibits activity against cancer cell lines; further studies needed.

Case Study: Antimicrobial Efficacy

A study conducted on various piperidine derivatives found that those synthesized from 4-(Cyclohexyloxy)piperidine displayed strong antimicrobial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in laboratory assays. The results indicated that these compounds could serve as lead structures for developing new antibiotics targeting resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclohexyloxy)piperidine
Reactant of Route 2
4-(Cyclohexyloxy)piperidine

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